2-(Fluorosulfonyl)benzoic acid 2-(Fluorosulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708517
InChI: InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
SMILES:
Molecular Formula: C7H5FO4S
Molecular Weight: 204.18 g/mol

2-(Fluorosulfonyl)benzoic acid

CAS No.:

Cat. No.: VC17708517

Molecular Formula: C7H5FO4S

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Fluorosulfonyl)benzoic acid -

Specification

Molecular Formula C7H5FO4S
Molecular Weight 204.18 g/mol
IUPAC Name 2-fluorosulfonylbenzoic acid
Standard InChI InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Standard InChI Key FHYFFQJSYIHOJP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Fluorosulfonyl)benzoic acid features a benzene ring substituted with a carboxylic acid (-COOH) group at position 1 and a fluorosulfonyl (-SO₂F) group at position 2. The IUPAC name, 2-fluorosulfonylbenzoic acid, reflects this arrangement. The -SO₂F group induces significant electron withdrawal, lowering the pKa of the carboxylic acid (estimated pKa ~1–2) compared to unsubstituted benzoic acid (pKa 4.2).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₅FO₄S
Molecular weight204.18 g/mol
Melting point148–150°C (estimated)
Boiling pointDecomposes above 200°C
SolubilityPolar solvents (e.g., DMSO)

The compound’s 3D conformation shows a planar benzene ring with the -SO₂F and -COOH groups adopting orthogonal positions to minimize steric clashes .

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum reveals deshielded aromatic protons adjacent to the -SO₂F group (δ 8.1–8.3 ppm) and a downfield-shifted carboxylic proton (δ 13.1 ppm).

  • IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1350–1200 cm⁻¹ (S=O and S-F stretches).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(fluorosulfonyl)benzoic acid involves two primary steps:

  • Sulfonation: Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 50°C to introduce the -SO₂Cl group.

  • Fluorination: The -SO₂Cl intermediate reacts with potassium fluoride (KF) in anhydrous acetonitrile, replacing chlorine with fluorine.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
SulfonationClSO₃H, 50°C, 6 h72%>90%
FluorinationKF, MeCN, 80°C, 12 h68%>95%

Copper oxide (CuO) has been employed as a catalyst in analogous reactions to enhance yields in fluorosulfonyl-containing esters .

Industrial Production

Industrial protocols use continuous flow reactors to improve scalability and safety. Purification involves recrystallization from ethanol/water mixtures, achieving >99% purity.

Chemical Reactivity and Applications

Nucleophilic Substitution

The -SO₂F group undergoes nucleophilic substitution with amines, thiols, and alcohols, forming stable sulfonamides, sulfonate esters, and thioethers. For example:
2-(Fluorosulfonyl)benzoic acid+R-NH2R-NH-SO2-benzoic acid+HF\text{2-(Fluorosulfonyl)benzoic acid} + \text{R-NH}_2 \rightarrow \text{R-NH-SO}_2\text{-benzoic acid} + \text{HF}
This reactivity is exploited in proteomics to label lysine residues irreversibly.

Pharmaceutical Applications

  • Drug Modification: The -SO₂F group in 2-(fluorosulfonyl)benzoic acid enables covalent modification of aspirin and ibuprofen derivatives, enhancing their pharmacokinetic profiles .

  • Enzyme Inhibition: The compound inhibits serine proteases by forming covalent adducts with active-site nucleophiles.

Research Findings and Case Studies

Covalent Protein Labeling

In a 2023 study, 2-(fluorosulfonyl)benzoic acid was used to tag the adenosine A2B receptor in live cells. The -SO₂F group formed a covalent bond with Tyr²⁷⁰, confirmed via mass spectrometry.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) revealed decomposition onset at 200°C, releasing SO₂ and HF gases. This necessitates handling under inert atmospheres in high-temperature applications.

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